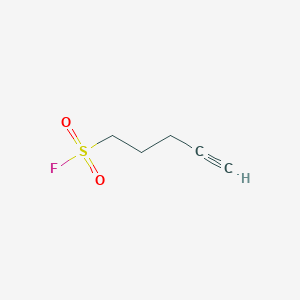

4-Pentyne-1-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7FO2S |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

pent-4-yne-1-sulfonyl fluoride |

InChI |

InChI=1S/C5H7FO2S/c1-2-3-4-5-9(6,7)8/h1H,3-5H2 |

InChI Key |

XOBKMWLSNULJGK-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCS(=O)(=O)F |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 4 Pentyne 1 Sulfonyl Fluoride Analogs

Intrinsic Reactivity of the Sulfur(VI)-Fluorine Bond in Aliphatic and Alkynyl Contexts

The sulfur(VI)-fluorine (S-F) bond is characterized by a unique balance of stability and latent reactivity. sigmaaldrich.com Unlike sulfonyl chlorides, sulfonyl fluorides are significantly more stable towards hydrolysis and general nucleophilic attack, yet can be activated for exchange reactions under specific conditions. sigmaaldrich.comsigmaaldrich.com This stability is attributed to the high strength of the S-F bond and its resistance to heterolytic cleavage. sigmaaldrich.com

The intrinsic reactivity of the S-F bond is modulated by the electronic nature of the substituent attached to the sulfonyl group. In simple aliphatic sulfonyl fluorides, the S-F bond is relatively inert due to the electron-donating nature of the alkyl chain. However, the introduction of an alkynyl group, as seen in 4-pentyne-1-sulfonyl fluoride (B91410) and its analogs, influences the electrophilicity of the sulfur center. The alkyne acts as a mild electron-withdrawing group, which can subtly increase the reactivity of the sulfonyl fluoride towards nucleophilic attack compared to a purely saturated aliphatic counterpart.

Aryl sulfonyl fluorides are generally more reactive than aliphatic ones due to the electron-withdrawing nature of the aromatic ring. nih.gov While a remote alkynyl group as in 4-pentyne-1-sulfonyl fluoride does not activate the S-F bond to the same extent as a directly conjugated aryl group, its presence is a critical design element. It provides a secondary reactive handle without overly destabilizing the sulfonyl fluoride moiety, which can often remain intact during reactions targeting the alkyne. nih.govnih.gov This orthogonal reactivity is key to its utility as a synthetic hub. Studies comparing various sulfonyl fluorides show that aryl sulfonyl fluorides are generally more hydrolytically stable than aliphatic analogs, which can be prone to elimination via a sulfene (B1252967) intermediate. nih.govacs.org The reactivity can be finely tuned, for instance, by the placement of substituents on an aromatic ring, which alters the electrophilicity of the sulfur atom. nih.gov

Detailed Analysis of Sulfur(VI) Fluoride Exchange (SuFEx) Reactions with Alkynyl Sulfonyl Fluorides

SuFEx chemistry, introduced by Sharpless and coworkers, is a next-generation click chemistry platform that leverages the specific reactivity of the S(VI)-F bond. sigmaaldrich.com This reaction class enables the rapid and modular synthesis of sulfonates, sulfonamides, and other sulfur(VI) compounds from sulfonyl fluorides and appropriate nucleophiles. rhhz.netresearchgate.net Alkynyl sulfonyl fluorides are highly valuable SuFEx hubs, allowing for the introduction of a sulfonyl fluoride moiety that can be further diversified in a later step. nih.govd-nb.info

The efficiency of SuFEx reactions is governed by several kinetic and thermodynamic factors. The reaction is understood to proceed via an SN2-type mechanism at the sulfur center. nih.gov The reaction barriers can be significant, particularly for less reactive nucleophiles like primary amines, necessitating long reaction times or catalysis. nih.govacs.org

Key factors influencing SuFEx efficiency include:

Nucleophile Strength: Highly nucleophilic species, such as phenoxides or silyl (B83357) ethers, react more efficiently than neutral amines or alcohols. nih.govthieme-connect.com The use of silyl ethers is particularly advantageous as the formation of highly stable silicon-fluoride bonds provides a strong thermodynamic driving force for the reaction. thieme-connect.com

Catalysis/Activation: The reaction is often accelerated by bases or catalysts that can activate the sulfonyl fluoride or the nucleophile. nih.gov For instance, the stabilization of the leaving fluoride ion by proton sources or Lewis acids is crucial for achieving high reaction rates. d-nb.info

Solvent: The choice of solvent can influence reaction rates, with polar aprotic solvents generally favoring the SN2-type mechanism.

Computational studies on the reaction of methanesulfonyl fluoride with methylamine (B109427) have shown high reaction barriers in the gas phase, highlighting the need for a catalyst or co-reactant to facilitate the reaction under experimental conditions. nih.govacs.org The thermodynamics are generally favorable, especially when a stable bond, such as Si-F, is formed. thieme-connect.com

The electrophilic sulfur atom in alkynyl sulfonyl fluorides is a target for a wide array of nucleophiles, enabling the synthesis of diverse derivatives. The SuFEx reaction on these substrates proceeds while leaving the alkyne moiety intact for subsequent transformations. d-nb.info This demonstrates the "connective" power of SuFEx chemistry. sigmaaldrich.com

A variety of coupling partners have been successfully employed in SuFEx reactions with products derived from alkynyl sulfonyl fluorides. These reactions typically yield sulfonates and sulfonamides in excellent yields. d-nb.info

Table 1: Representative Nucleophilic Coupling Partners for SuFEx Reactions

| Nucleophile | Coupling Partner | Product Type | Yield | Reference |

| Oxygen | Phenol | Sulfonate | Excellent | d-nb.info |

| Nitrogen | Morpholine | Sulfonamide | Excellent | d-nb.info |

| Nitrogen | Methylamine | Sulfonamide | Excellent | d-nb.info |

| Nitrogen | Primary & Secondary Amines | Sulfonamide | Good to Excellent | thieme-connect.com |

| Oxygen | Alcohols | Sulfonate | Good to Excellent | researchgate.net |

This table is representative and not exhaustive. Yields are described qualitatively as reported in the source literature.

The alkynyl group in 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) is activated towards nucleophilic attack, functioning as a Michael acceptor. nih.gov This reactivity pathway is orthogonal to the SuFEx reaction at the sulfur center, allowing for selective functionalization of the carbon skeleton. These conjugate addition reactions are often highly stereoselective, yielding single isomeric products with high purity. chemrxiv.orgpnas.org

A range of nucleophiles participate in these Michael-type additions:

Nitrogen Nucleophiles: Secondary amines readily add to the alkyne, affording β-amino alkenyl sulfonyl fluorides. chemrxiv.org 1H-1,2,3-triazole also acts as a competent nucleophile. pnas.org

Oxygen Nucleophiles: Carboxylates have been shown to add to the alkynyl system. nih.govchemrxiv.org

Halides: Fluoride and chloride ions can be added across the triple bond using sources like triethylamine (B128534) trihydrofluoride (Et3N•3HF) or triethylamine hydrochloride, respectively, to give β-halo alkenyl sulfonyl fluorides. pnas.org

Table 2: Michael Addition Reactions with 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) Hubs

| Nucleophile | Reagent Example | Product Type | Stereoselectivity | Reference |

| Secondary Amines | Morpholine | (E)-β-Enamine sulfonyl fluoride | High (E-selectivity) | chemrxiv.org |

| Azoles | 1H-1,2,3-triazole | (Z)-β-Triazolyl alkenyl sulfonyl fluoride | High (Z-selectivity) | pnas.org |

| Halides | Et3N•3HF | (Z)-β-Fluoro alkenyl sulfonyl fluoride | High (Z-selectivity) | pnas.org |

| Halides | Et3N•HCl | (E)-β-Chloro alkenyl sulfonyl fluoride | High (E-selectivity) | pnas.org |

| Carboxylates | Carboxylic acids | β-Carboxy alkenyl sulfonyl fluoride | High | nih.govchemrxiv.org |

The stereochemical outcome (E/Z) is dependent on the specific nucleophile and reaction mechanism. chemrxiv.orgpnas.org

The alkyne in alkynyl sulfonyl fluorides serves as an excellent dipolarophile in various cycloaddition reactions, providing rapid access to a diverse array of sulfonyl fluoride-functionalized heterocyclic compounds. nih.gov This strategy is a key component of "Diversity Oriented Clicking" (DOC), which aims to generate libraries of complex molecules from a central hub. nih.gov

The most prominent examples involve [3+2] cycloadditions, such as the Huisgen 1,3-dipolar cycloaddition. sigmaaldrich.com Alkynyl sulfonyl fluorides react with a variety of 1,3-dipoles to form five-membered heterocyclic rings, with the sulfonyl fluoride group acting as a versatile handle for further SuFEx-based diversification.

Table 3: Cycloaddition Reactions with Alkynyl Sulfonyl Fluoride Substrates

| Dipole Type | Reactant Example | Heterocyclic Product | Reference |

| Nitrile Oxides | Generated in situ | Isoxazoles | nih.gov |

| Nitrones | C-Phenyl-N-methylnitrone | Isoxazolines | nih.gov |

| Azides | Benzyl azide (B81097) | 1,2,3-Triazoles (via CuAAC) | nih.gov |

| Nitrile Imines | Generated in situ | Pyrazoles | nih.gov |

CuAAC refers to the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Radical Reaction Pathways and Functionalization of the Pentynyl Chain

Beyond ionic pathways, alkynyl sulfonyl fluorides are highly effective partners in radical reactions. nih.govbsb-muenchen.de They have been ingeniously employed as bifunctional reagents that serve as both a precursor to the fluorosulfonyl radical (FSO2•) and as a radical trapping agent. d-nb.inforesearchgate.net

In a notable transformation, a transition-metal-free radical 1,2-difunctionalization of unactivated alkenes has been developed. nih.govbsb-muenchen.de The proposed mechanism involves the following key steps:

Radical initiation (e.g., using AIBN) generates a carbon-centered radical from a suitable precursor.

This radical adds to one of the sulfur-oxygen double bonds of the alkynyl sulfonyl fluoride.

The resulting intermediate undergoes β-fragmentation to release the fluorosulfonyl radical (FSO2•) and an alkyne-containing species.

The FSO2• radical adds to an unactivated alkene, generating a new carbon-centered radical.

This radical is then trapped by another molecule of the starting alkynyl sulfonyl fluoride, adding to the alkyne moiety. This step functionalizes the pentynyl chain and propagates the radical chain.

This process allows for the synthesis of complex β-alkynyl-fluorosulfonylalkanes, effectively functionalizing both the alkene and the alkynyl sulfonyl fluoride. d-nb.info The products of these radical reactions are themselves valuable building blocks, retaining the sulfonyl fluoride handle for subsequent SuFEx click chemistry to access sulfonates and sulfonamides. d-nb.infonih.gov This highlights the robustness of the S-F bond under radical conditions and the synthetic utility of the alkynyl chain as a reactive partner.

Isomerization Phenomena and Control of Stereochemical Outcomes in Unsaturated Sulfonyl Fluorides

The control of stereochemistry in the synthesis of unsaturated sulfonyl fluorides is a critical aspect of their application in various fields, including medicinal chemistry and materials science. Isomerization, particularly of the carbon-carbon double or triple bond, can significantly impact the biological activity and material properties of these compounds. Research in this area focuses on developing synthetic methodologies that allow for the selective formation of a desired stereoisomer.

One of the key challenges in the synthesis of alkenyl sulfonyl fluorides is controlling the E/Z configuration of the double bond. Various strategies have been developed to address this, including photocatalytic methods. For instance, radical fluorosulfonylation of alkenes can be controlled to selectively produce either the E or Z isomer of the resulting alkenyl sulfonyl fluoride by tuning the reaction conditions. nih.gov A study on the photocatalytic radical fluorosulfonylation of various alkenes using an imidazolium-based fluorosulfonylating reagent demonstrated high stereoselectivity, predominantly yielding the E-isomer. nih.gov

Another significant area of investigation is the stereoselective functionalization of alkynyl sulfonyl fluorides. The addition of nucleophiles to 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) has been shown to be a powerful method for generating highly functionalized and stereochemically defined alkenyl sulfonyl fluorides. These Michael-type additions often proceed with high stereoselectivity, yielding single isomers. pnas.org The stereochemical outcome is influenced by the nature of the nucleophile and the reaction conditions. For example, the addition of secondary amines, carboxylates, and 1H-1,2,3-triazole to SASFs has been reported to produce β-substituted ethenesulfonyl fluorides as single stereoisomers. pnas.org This approach, termed Diversity Oriented Clicking (DOC), allows for the rapid assembly of diverse libraries of compounds with controlled stereochemistry. pnas.org

The table below summarizes the stereoselective Michael additions to a phenyl-substituted alkynyl sulfonyl fluoride (Ph-SASF), highlighting the diversity of nucleophiles and the stereochemical purity of the resulting alkenyl sulfonyl fluorides. pnas.org

| Nucleophile | Product | Stereoisomer |

| Morpholine | (E)-2-(morpholino)-2-phenylethene-1-sulfonyl fluoride | E |

| Piperidine | (E)-2-(piperidin-1-yl)-2-phenylethene-1-sulfonyl fluoride | E |

| Pyrrolidine | (E)-2-(pyrrolidin-1-yl)-2-phenylethene-1-sulfonyl fluoride | E |

| Acetic Acid | (Z)-2-acetoxy-2-phenylethene-1-sulfonyl fluoride | Z |

| 1H-1,2,3-Triazole | (Z)-2-(1H-1,2,3-triazol-1-yl)-2-phenylethene-1-sulfonyl fluoride | Z |

This table is generated based on findings from a study on Diversity Oriented Clicking with 2-Substituted-Alkynyl-1-Sulfonyl Fluorides. pnas.org

Furthermore, radical-mediated transformations offer another avenue for controlling stereochemistry. The radical fluorosulfonylation of alkynes can lead to the formation of alkenyl sulfonyl fluorides, and the stereochemical outcome can be influenced by the reaction parameters. researchgate.net While direct studies on the isomerization of a terminal alkyne like in this compound to other unsaturated isomers like allenes or conjugated dienes under various conditions are not extensively detailed in the provided context, the reactivity of the alkynyl sulfonyl fluoride moiety suggests that such isomerizations are plausible and that their control would be a key synthetic challenge.

Applications of 4 Pentyne 1 Sulfonyl Fluoride in Advanced Organic Synthesis and Materials Science Research

Utilization as a Modular Building Block for Complex Molecular Assembly

The dual functionality of 4-pentyne-1-sulfonyl fluoride (B91410) allows it to act as a modular building block, enabling the straightforward assembly of complex molecular architectures. d-nb.inforsc.org The terminal alkyne and the sulfonyl fluoride moiety serve as independent reactive handles that can be addressed in a stepwise or orthogonal manner. This modularity is a cornerstone of click chemistry, a concept that emphasizes the use of highly efficient and wide-scope reactions to join smaller units together. nih.gov

A key application is in the radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes. In this process, alkynyl sulfonyl fluorides, such as 4-pentyne-1-sulfonyl fluoride, serve as bifunctional reagents. They act as both a source of the fluorosulfonyl radical (FSO₂) and as a radical trap. d-nb.infonih.gov This transition-metal-free reaction allows for the 1,2-difunctionalization of alkenes, installing both an alkyne and a sulfonyl fluoride group in a single step with high atom economy. nih.govcolby.edu The resulting β-alkynyl-fluorosulfonylalkane products are themselves valuable building blocks, ready for further diversification. d-nb.info This strategy facilitates the creation of molecules with quaternary carbon centers, a common challenge in organic synthesis. colby.edu

The reliability of reactions involving the alkyne and sulfonyl fluoride groups makes these molecules ideal for building up complex structures from simpler, pre-functionalized precursors, a strategy often referred to as a modular or building block approach in tracer synthesis and drug discovery. rsc.org

Strategies for Late-Stage Functionalization and Diversification of Complex Scaffolds

Late-stage functionalization (LSF) is a crucial strategy in medicinal chemistry and drug discovery, as it allows for the rapid generation of analogues from a common, complex molecular core. rsc.org The stability and selective reactivity of the sulfonyl fluoride group make it an excellent candidate for LSF. rsc.orgresearchgate.net Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are generally stable to storage and a wide range of reaction conditions, allowing them to be carried through multi-step syntheses before their reactivity is "unlocked" in a final diversification step. theballlab.comnih.gov

This compound can be incorporated into a larger molecule, and its sulfonyl fluoride handle can be reserved for a late-stage reaction with various nucleophiles. rsc.org This approach is particularly valuable for modifying drugs and natural products to fine-tune their biological activity. rsc.org The development of methods to convert other functional groups, like primary sulfonamides, into sulfonyl fluorides under mild conditions further enhances the utility of this group in LSF. researchgate.netnih.govresearchgate.net For instance, a primary sulfonamide can be activated with a pyrylium (B1242799) salt (Pyry-BF₄) to form a sulfonyl chloride in situ, which can then be converted to the corresponding sulfonyl fluoride or reacted with other nucleophiles. nih.govresearchgate.net This allows for the diversification of existing sulfonamide-containing compounds. nih.gov

The alkyne moiety also provides a powerful tool for LSF, enabling the attachment of the entire this compound unit to a complex azide-containing molecule via CuAAC click chemistry, thereby introducing a new handle for subsequent SuFEx reactions.

Preparation of Structurally Diverse Sulfur(VI) Derivatives: Sulfonamides, Sulfonate Esters, and Sulfones

The sulfonyl fluoride group of this compound is a versatile electrophile for creating a range of important sulfur(VI) linkages, primarily through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. d-nb.infonih.gov

Sulfonamides: The sulfonamide functional group is a prevalent motif in pharmaceuticals and agrochemicals. theballlab.comnih.gov Sulfonyl fluorides are excellent precursors for sulfonamides due to their stability compared to sulfonyl chlorides. theballlab.com The reaction of this compound with primary or secondary amines yields the corresponding sulfonamides. While these reactions can sometimes require heat or excess amine, methods using Lewis acid catalysts, such as calcium triflimide [Ca(NTf₂)₂], have been developed to activate the sulfonyl fluoride, allowing the reaction to proceed under milder conditions with a broader range of amines. theballlab.comnih.gov This catalytic approach is highly chemoselective; for example, in a molecule containing both an amine and a phenol, the reaction can be directed to selectively form the sulfonamide over the sulfonate ester. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Alkyl/Aryl Sulfonyl Fluoride | Primary/Secondary Amine | Ca(NTf₂)₂ | Sulfonamide | theballlab.comnih.gov |

| Sulfonyl Fluoride | Aniline | Ca(NTf₂)₂ | Sulfonamide | theballlab.com |

| Benzenesulfonyl Fluoride | Primary/Secondary Aliphatic Amines | Ca(NTf₂)₂ | Sulfonamide | nih.gov |

Sulfonate Esters: Sulfonate esters are another important class of compounds accessible from sulfonyl fluorides. The reaction of this compound with alcohols or phenols, typically in the presence of a base, yields the corresponding sulfonate esters. organic-chemistry.org This transformation is a key part of the SuFEx toolbox and provides access to compounds with applications ranging from synthetic intermediates to biologically active molecules. organic-chemistry.orgucl.ac.uk

Sulfones: While the direct conversion of a sulfonyl fluoride to a sulfone is less common, the this compound scaffold can be used to synthesize sulfones through multi-step sequences. For instance, the alkyne can undergo reactions that ultimately lead to a sulfone structure. More broadly, sulfones are synthesized through various methods, including the oxidation of sulfides or the coupling of sulfinate salts with electrophiles. researchgate.netorganic-chemistry.orgorganic-chemistry.org The sulfonyl group in a β-ketosulfone, for example, can be sourced from sulfonyl hydrazides or sodium sulfinates. organic-chemistry.org The development of radical-mediated reactions using sulfinyl sulfones as precursors also provides novel routes to complex sulfone-containing molecules. nih.gov

Integration of Alkynyl Sulfonyl Fluorides in Polymer Chemistry and Surface Modification Studies

The orthogonal reactive handles of alkynyl sulfonyl fluorides like this compound make them highly valuable in materials science, particularly in polymer chemistry and for surface modification. nih.govnih.gov The sulfonyl fluoride group itself has found broad applications in these fields. nih.gov

The terminal alkyne is an ideal functional group for polymerization or for grafting onto surfaces. It can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, allowing the molecule to be "clicked" onto polymer backbones or surfaces that have been pre-functionalized with azide (B81097) groups. This provides a robust method for creating functionalized polymers or modifying material surfaces with pending sulfonyl fluoride groups.

Once incorporated, the sulfonyl fluoride group serves as a highly reactive site for post-polymerization modification or further surface functionalization via SuFEx chemistry. nih.gov This allows for the attachment of a wide variety of small molecules, biomolecules, or other polymers, enabling the precise tuning of the material's properties. This dual-handle approach provides a powerful platform for creating advanced materials with tailored functionalities for applications in chemical biology, diagnostics, and electronics. d-nb.infonih.gov

Exploration as Precursors for Novel Functional Materials with Tailored Properties

The unique electronic and reactive properties of this compound position it as a precursor for a new generation of functional materials. The combination of a rigid alkyne linker and a highly polar, reactive sulfonyl fluoride hub allows for the design of materials with specific structural and electronic characteristics.

One promising area is the synthesis of novel ionic liquids (ILs). nih.gov By functionalizing an ionic liquid cation or anion with the this compound moiety, new materials with unique properties can be developed. For example, sulfonyl fluoride-bearing ILs have been synthesized and studied, with potential applications as electrolytes in high-voltage lithium-metal batteries. nih.gov The synthesis is often modular and highly efficient, reflecting the principles of click chemistry. nih.gov

Furthermore, the reactivity of the sulfonyl fluoride group can be harnessed to create complex, cross-linked networks or to anchor functional units like dyes or electronic components into a material. The ability to transform the sulfonyl fluoride into other derivatives, such as lithium sulfonates, further expands its utility, for instance, in creating electrolytes for lithium-sulfur or lithium-polymer batteries. nih.gov The integration of this versatile building block into materials design opens up possibilities for creating bespoke materials for catalysis, energy storage, and biomedical applications. nih.gov

Computational Chemistry and Advanced Spectroscopic Characterization of 4 Pentyne 1 Sulfonyl Fluoride and Its Analogs

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic properties and reactivity of molecules like 4-pentyne-1-sulfonyl fluoride (B91410). researchgate.netduke.eduaps.org DFT calculations allow for the prediction of a wide range of molecular properties, including electronic structure, which is fundamental to understanding a molecule's behavior. researchgate.netijcce.ac.ir

Modern DFT simulations can accurately compute structural, chemical, optical, and spectroscopic phenomena. researchgate.net These calculations are instrumental in interpreting experimental data and guiding the design of new experiments. researchgate.net For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the electron-donating and -accepting capabilities of a molecule, which is a key aspect of its reactivity. researchgate.net The energy gap between these orbitals is a critical parameter for assessing chemical reactivity and kinetic stability. researchgate.net

DFT methods are also employed to study reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the pathways of chemical transformations. scielo.org.mx This theoretical approach is particularly valuable for understanding complex reactions where experimental observation of transient species is challenging. The accuracy of DFT calculations has reached a level where they can be used as an exploratory tool for materials discovery and for predicting crystal structures from chemical composition alone. researchgate.netnih.gov

Key DFT-Calculated Properties:

| Property | Significance |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Electron Affinity | Measures the ability of a molecule to accept an electron. |

| Ionization Potential | The energy required to remove an electron from a molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Computational Modeling for Predicting Structure-Reactivity Relationships and Selectivity

Computational modeling extends the application of theoretical chemistry to predict how variations in molecular structure affect reactivity and selectivity. For sulfonyl fluorides, these models can help in designing molecules with specific reactivity profiles. acs.org

Structure-activity relationship (SAR) studies, often guided by computational models, are crucial in fields like drug discovery. ijcce.ac.ir By systematically modifying the structure of a lead compound, such as 4-pentyne-1-sulfonyl fluoride, and calculating the resulting changes in reactivity, researchers can develop models that predict the activity of new analogs. These predictive models accelerate the discovery process by prioritizing the synthesis of compounds with the most promising properties. acs.org

Furthermore, computational models can predict the regioselectivity and stereoselectivity of reactions involving this compound. This is particularly important for its application in synthesizing complex molecules where precise control over the reaction outcome is necessary. The insights gained from these models are vital for optimizing reaction conditions and developing new synthetic methodologies.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for the structural elucidation of organic molecules, including this compound and its analogs. nih.govnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the connectivity of atoms and the three-dimensional structure of the molecule. nih.govrsc.org

¹H NMR: Provides information about the number and types of hydrogen atoms in a molecule and their neighboring atoms.

¹³C NMR: Reveals the carbon framework of the molecule.

¹⁹F NMR: Is particularly useful for fluorinated compounds, offering insights into the electronic environment of the fluorine atom. The large chemical shift range of ¹⁹F NMR can be challenging but also provides high sensitivity to subtle structural changes. jeol.com

Advanced NMR techniques, such as COSY, HSQC, and HMBC, are used to establish correlations between different nuclei, which is essential for unambiguously assigning the structure of complex molecules. rsc.org These experiments are also invaluable for gaining mechanistic insights by identifying reaction intermediates and byproducts. nih.gov For instance, monitoring a reaction in real-time using NMR can provide direct evidence for the proposed mechanism.

Typical NMR Data for Structural Characterization:

| Nucleus | Experiment Type | Information Obtained |

| ¹H | 1D, COSY | Proton environment, scalar couplings |

| ¹³C | 1D, DEPT | Carbon skeleton, types of carbon atoms (CH, CH₂, CH₃) |

| ¹⁹F | 1D | Fluorine environment, coupling to other nuclei |

| ¹H-¹³C | HSQC, HMBC | Direct and long-range C-H correlations |

| ¹H-¹⁵N | HMBC | Long-range H-N correlations for nitrogen-containing analogs |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgnih.gov For this compound and its analogs that can be crystallized, this technique provides accurate measurements of bond lengths, bond angles, and torsion angles. osu.edueurjchem.com

The resulting crystal structure offers a detailed view of the molecule's conformation in the solid state and reveals how molecules pack together in the crystal lattice. libretexts.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonds and van der Waals forces, which can significantly influence the physical properties and reactivity of the compound in the solid state. eurjchem.com

In the context of drug design and materials science, the crystal structure of a compound complexed with a biological target or within a material can provide invaluable insights into its function and mechanism of action. nih.govresearchgate.net While obtaining suitable crystals can be a challenge, the detailed structural information provided by X-ray crystallography is often essential for a complete understanding of a molecule's properties. libretexts.orgresearchgate.net

Mass Spectrometry Techniques for Compound Identification and Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of a compound. oup.comimperial.ac.uk It is a cornerstone for the identification of this compound and its reaction products. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. researchgate.net

Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are employed to generate ions from the analyte molecules. The subsequent fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides structural information that can be used to confirm the identity of a compound or to elucidate the structure of unknown products. imperial.ac.uk

Furthermore, mass spectrometry is an excellent tool for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, it is possible to track the consumption of reactants and the formation of products and intermediates. acs.org This is particularly useful for optimizing reaction conditions and for studying reaction kinetics. The coupling of liquid chromatography with mass spectrometry (LC-MS) allows for the separation and identification of multiple components in a complex mixture, making it a powerful technique for analyzing reaction outcomes and identifying impurities. acs.orgnih.govacs.org

Emerging Frontiers and Future Research Directions in Alkynyl Sulfonyl Fluoride Chemistry

Development of Green and Sustainable Synthetic Protocols for Alkynyl Sulfonyl Fluorides

The pursuit of environmentally benign synthetic methods is a cornerstone of modern chemistry. For alkynyl sulfonyl fluorides, this involves moving away from hazardous reagents and developing more sustainable protocols.

Recent advancements have focused on replacing highly toxic and difficult-to-handle reagents like sulfuryl fluoride (B91410) (SO2F2) gas. sciencedaily.com One promising green approach involves the reaction of thiols or disulfides with sodium hypochlorite (B82951) pentahydrate (SHC5®) and potassium fluoride (KF). sciencedaily.com This method is noteworthy for producing non-toxic sodium and potassium salts as byproducts, thereby minimizing environmental impact. sciencedaily.com The simplicity of this protocol makes it suitable for both laboratory-scale and industrial applications, aligning with the principles of sustainable development. sciencedaily.com

Another strategy involves the electrochemical oxo-fluorosulfonylation of alkynes. nih.gov This method utilizes sulfuryl chlorofluoride as a radical precursor and air as the oxidant, offering a facile route to β-keto sulfonyl fluorides. nih.gov The use of electrochemistry represents a significant step towards greener synthesis by minimizing the use of chemical oxidants. nih.gov Furthermore, a method for synthesizing β-sulfonyl aliphatic sulfonyl fluorides has been developed to work in aqueous media under mild conditions, eliminating the need for ligands or additives. nih.gov

Key features of emerging green synthetic protocols:

Use of less hazardous and more readily available starting materials. sciencedaily.comresearchgate.net

Reduction of toxic byproducts. sciencedaily.com

Application of electrochemical methods to avoid chemical oxidants. nih.gov

Development of reactions in environmentally friendly solvents like water. nih.gov

Expanding the Repertoire of Catalytic Transformations and Selectivity Control

The versatility of the alkynyl sulfonyl fluoride motif is unlocked through a variety of catalytic transformations, with a strong emphasis on controlling selectivity.

A significant area of development is the hydroamination of unactivated alkynes with lithium bis(fluorosulfonyl)imide (LiN(SO2F)2). organic-chemistry.orgresearchgate.netnih.gov This method provides a single regioisomer of the resulting sulfonyl fluoride with high yields under mild, transition-metal-free conditions. organic-chemistry.orgresearchgate.net The reaction's functional group tolerance and scalability make it a practical approach for synthesizing vinyl fluorosulfonimides. organic-chemistry.orgresearchgate.net Mechanistic studies suggest a phase-transfer-catalyzed process. organic-chemistry.org

Radical 1,2-difunctionalization of unactivated alkenes represents another powerful strategy. d-nb.infonih.govcolby.edu In this transition-metal-free approach, alkynyl sulfonyl fluorides act as both FSO2-radical precursors and radical trapping agents, leading to the formation of β-alkynyl-fluorosulfonylalkanes. d-nb.infonih.govcolby.edu This method is characterized by its high atom economy and broad functional group tolerance. nih.govcolby.edu The resulting products can be further diversified using Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. d-nb.infonih.gov

Palladium-catalyzed reactions have also been employed for the synthesis of cyclic alkenylsulfonyl fluorides from alkenyl triflates. nih.govresearchgate.net These products are multifunctional and can undergo a range of subsequent derivatizations. nih.gov

Interactive Table: Catalytic Transformations of Alkynyl Sulfonyl Fluorides

| Transformation | Catalyst/Reagent | Product Type | Key Features |

|---|---|---|---|

| Hydroamination | LiN(SO2F)2 | Vinyl fluorosulfonimides | High regioselectivity, mild conditions, transition-metal-free. organic-chemistry.orgresearchgate.net |

| Radical 1,2-difunctionalization | AIBN (initiator) | β-alkynyl-fluorosulfonylalkanes | Transition-metal-free, high atom economy, broad scope. d-nb.infonih.govcolby.edu |

| Cyclization | Palladium catalyst | Cyclic alkenylsulfonyl fluorides | Access to multifunctional cyclic systems. nih.govresearchgate.net |

Pursuit of Enantioselective Synthesis and Chiral Alkynyl Sulfonyl Fluoride Building Blocks

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The development of methods for the enantioselective synthesis of alkynyl sulfonyl fluorides and their use as chiral building blocks is a key research focus.

While direct enantioselective methods for the synthesis of chiral alkynyl sulfonyl fluorides are still emerging, the broader field of chiral sulfonyl fluoride synthesis provides valuable insights. For instance, the enantioselective synthesis of chiral sulfonimidoyl fluorides (SIFs) has been achieved from readily available sulfenamides through one-pot tandem reactions with high enantiomeric excess. nih.gov This highlights the potential for developing analogous methods for alkynyl sulfonyl fluorides.

The utility of chiral building blocks is well-established, as they allow for the construction of complex, stereochemically defined molecules. princeton.eduecampus.comenamine.net The development of versatile chiral building blocks containing the alkynyl sulfonyl fluoride motif would be a significant advancement, enabling the synthesis of novel chiral ligands, catalysts, and biologically active compounds. princeton.eduenamine.netchemscene.com

Future research in this area will likely focus on:

The design and application of chiral catalysts for the asymmetric synthesis of alkynyl sulfonyl fluorides.

The development of chiral auxiliaries that can be incorporated into alkynyl sulfonyl fluoride structures and later removed.

The use of enzymatic methods to achieve high enantioselectivity.

Integration of Alkynyl Sulfonyl Fluorides into Novel "Click Chemistry" Concepts Beyond Traditional SuFEx

"Click chemistry" provides a powerful platform for the rapid and efficient assembly of molecular structures. While Sulfur(VI) Fluoride Exchange (SuFEx) is a prominent click reaction involving sulfonyl fluorides, the unique reactivity of the alkyne group in 4-pentyne-1-sulfonyl fluoride allows for its integration into other click chemistry concepts. nih.govbohrium.comnih.govlatrobe.edu.au

The concept of "Diversity Oriented Clicking" (DOC) showcases this potential by using 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) as versatile hubs. nih.govbohrium.comlatrobe.edu.auresearchgate.net These hubs can participate in a variety of click cycloaddition reactions with dipoles and dienes, leading to a diverse library of heterocyclic and three-dimensional structures. nih.govbohrium.comlatrobe.edu.au The pendant sulfonyl fluoride group in these products remains available for subsequent SuFEx reactions, allowing for late-stage diversification. nih.govbohrium.com

Furthermore, the alkyne functionality can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. nih.gov This allows for the conjugation of alkynyl sulfonyl fluorides to molecules bearing an azide (B81097) group, creating a powerful tool for bioconjugation and materials science. nih.gov

Interactive Table: Click Chemistry Applications of Alkynyl Sulfonyl Fluorides

| Click Chemistry Concept | Reaction Type | Role of Alkynyl Sulfonyl Fluoride | Resulting Structures |

|---|---|---|---|

| Diversity Oriented Clicking (DOC) | Cycloaddition | Connective hub | Heterocycles, Diels-Alder adducts. nih.govbohrium.comlatrobe.edu.au |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cycloaddition | Alkyne component | 1,2,3-Triazoles. nih.gov |

| Sulfur(VI) Fluoride Exchange (SuFEx) | Substitution | Electrophilic partner | Sulfonates, sulfonamides. d-nb.infonih.gov |

Rational Design and Computational Prediction of Unprecedented Reactivity Modes for Alkynyl Sulfonyl Fluorides

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. nih.gov In the context of alkynyl sulfonyl fluorides, computational methods can be used to design novel reactions and predict unprecedented reactivity modes.

For example, density functional theory (DFT) calculations can be used to investigate the electronic structure of alkynyl sulfonyl fluorides and to model the transition states of potential reactions. This can provide insights into reaction mechanisms and help to identify new reaction pathways. nih.gov

Computational studies can also be used to predict the reactivity of alkynyl sulfonyl fluorides with different nucleophiles and electrophiles, allowing for the rational design of new synthetic transformations. nih.gov For instance, the Lowest Unoccupied Molecular Orbital (LUMO) energy of sulfonyl fluorides can be calculated to predict their reactivity. nih.gov This information can be used to tune the reactivity of the sulfonyl fluoride group for specific applications.

Future research in this area will likely involve:

The use of computational screening to identify new catalysts and reaction conditions for transformations of alkynyl sulfonyl fluorides.

The development of more accurate computational models to predict the outcome of complex reactions involving these compounds.

The integration of computational design with experimental synthesis to accelerate the discovery of new reactivity.

Q & A

Q. What strategies optimize scalability while minimizing by-products?

- Industrial Insights :

- Continuous Flow Reactors : Enhance heat/mass transfer for fluoride-chloride exchange .

- In-line Analytics : Real-time FTIR monitors reaction progress to halt at optimal conversion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.